2-(2,5-Dichlorophenyl)-3-iodo-6-methylpyridine
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Overview
Description
2-(2,5-Dichlorophenyl)-3-iodo-6-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two chlorine atoms, one iodine atom, and a methyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-3-iodo-6-methylpyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-3-iodo-6-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, used in substitution reactions to replace halogen atoms.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-3-iodo-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-3-iodo-6-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dichlorophenyl)-3-iodopyridine: Lacks the methyl group, which can affect its reactivity and biological activity.
2-(2,5-Dichlorophenyl)-6-methylpyridine: Lacks the iodine atom, which can influence its chemical properties and applications.
Uniqueness
The presence of both chlorine and iodine atoms, along with a methyl group, makes 2-(2,5-Dichlorophenyl)-3-iodo-6-methylpyridine unique
Properties
Molecular Formula |
C12H8Cl2IN |
---|---|
Molecular Weight |
364.01 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-3-iodo-6-methylpyridine |
InChI |
InChI=1S/C12H8Cl2IN/c1-7-2-5-11(15)12(16-7)9-6-8(13)3-4-10(9)14/h2-6H,1H3 |
InChI Key |
ILPWDXYHJCRXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)I)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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